Cephalosporine

Vue d'ensemble

Description

Cephalosporins are a large group of antibiotics derived from the mold Acremonium (previously called Cephalosporium). They are bactericidal (kill bacteria) and work in a similar way to penicillins. They bind to and block the activity of enzymes responsible for making peptidoglycan, an important component of the bacterial cell wall . They are effective against a wide range of bacteria . There are five generations of cephalosporins .

Synthesis Analysis

Cephalosporins are synthesized from a series of chemical reactions. For instance, a series of cephalexin derivatives was prepared, equipped with chemical tethers suitable for the site-selective conjugation of antibiotics to functionalised surfaces . The total synthesis of Cephalosporin C has also been reported .Molecular Structure Analysis

Cephalosporins have a 6-membered dihydrothiazine ring. Substitutions at position 3 generally affect pharmacology; substitutions at position 7 affect antibacterial activity . QSAR analysis of five generations of cephalosporins has been used to establish the structural basis of activity against methicillin-resistant and methicillin-sensitive Staphylococcus aureus .Chemical Reactions Analysis

Cephalosporins undergo various chemical reactions. For instance, CTX-M-15 was found to favor hydrolysis of the parent antibiotic without a tether, whereas AmpC and NDM-1 were found to favor the modified analogues . QSAR analysis has also been used to establish the molecular and physicochemical basis of the antibacterial activity of five generations of cephalosporins .Physical And Chemical Properties Analysis

Cephalosporins penetrate well into most body fluids and the extracellular fluid of most tissues, especially when inflammation (which enhances diffusion) is present . Most cephalosporins are excreted primarily in urine, so their doses must be adjusted in patients with renal insufficiency .Applications De Recherche Scientifique

Cefquinome in Veterinary Medicine

Cefquinome, as a fourth-generation aminothiazolyl cephalosporin, has significant applications in veterinary medicine. It is specifically developed for treating severe infections in animals and is characterized by a broad antibacterial spectrum, strong activity, superior pharmacokinetics, and a lack of major toxicities like carcinogenicity and mutagenicity. Its rapid peak blood concentration and high levels make it an effective treatment for animal infections (Ge Jing-jing, 2013).

Antimicrobial Agents and Related Compounds

Cephalosporins are broad-spectrum antimicrobial agents used to treat various bacterial infections, especially in cases involving gram-positive and gram-negative microorganisms. They differ in aspects such as activity spectrum, beta-lactamase susceptibility, serum half-life, and central nervous system penetration. The development of bacterial resistance impacts all stages of cephalosporin's mechanism of action, including beta-lactamase production and cell wall modification. Newer cephalosporins remain among the most expensive pharmaceutical agents, posing a challenge in their selection and use (C. Gustaferro & J. Steckelberg, 1991).

Insights into Cephalosporin Hydrolysis Mechanisms

The study of New Dehli metallo-β-lactamase (NDM-1) and its interaction with cephalosporins provides valuable insights into the mechanisms of cephalosporin hydrolysis. NDM-1, which confers resistance to nearly all β-lactams, including cephalosporins, has been analyzed through crystal structures and NMR spectra. This research offers detailed information about the mechanism and pathways of cephalosporin hydrolysis, which is critical in understanding bacterial resistance (Han Feng et al., 2014).

Cephalosporins in Veterinary Dermatology

In veterinary dermatology, cephalosporins are primarily used to manage canine pyoderma associated with Staphylococcus intermedius. Orally administered first-generation cephalosporins are well tolerated and highly efficacious in this context, with bacterial drug resistance occurring rarely (I. Mason & M. Kietzmann, 1999).

Structural Studies for Allergy Diagnosis

Understanding the structural aspects of cephalosporin-protein adducts is vital for advancing the diagnosis of clinical allergies to cephalosporins. Research involving the design and synthesis of potential antigenic determinants of cephalosporins, and their interaction with the immune system, can aid in refining diagnostic approaches for cephalosporin allergies (Maria Isabel Montannez et al., 2011).

Nanoparticles for Improved Drug Delivery

Incorporating cephalosporins into nanoparticles, whether organic or inorganic, offers a novel approach to control drug release and overcome pharmacokinetic and pharmacodynamic limitations. This strategy is particularly relevant for combating resistance mechanisms and enhancing the efficacy of cephalosporins against resistant and nonresistant enterobacteria (Brenda Maria Silva Bezerra et al., 2022).

Mécanisme D'action

Orientations Futures

The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future thereby ensuring rational selection of antibiotics for various infections . The development of new techniques and enhancement of existing ones, applying the green analytical chemistry principles, will be possible to reduce the environmental impacts caused by other analytical procedures .

Propriétés

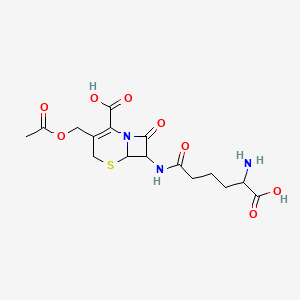

IUPAC Name |

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIDJSKDBPKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59143-60-1 | |

| Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

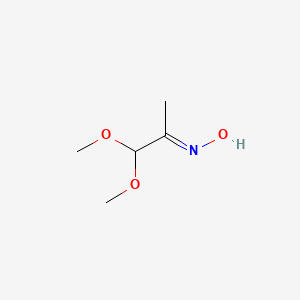

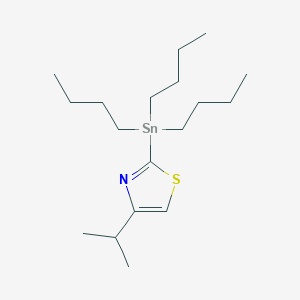

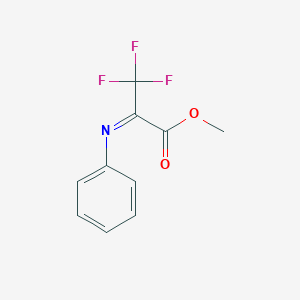

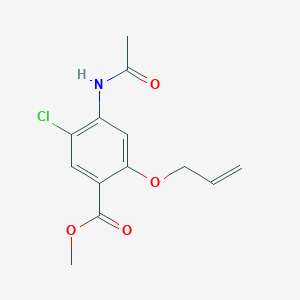

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

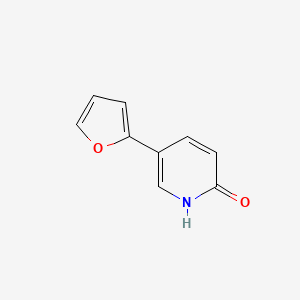

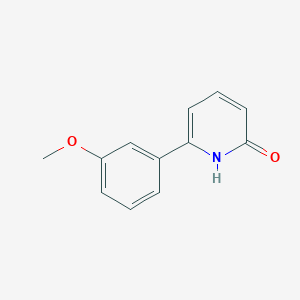

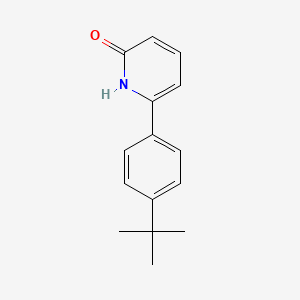

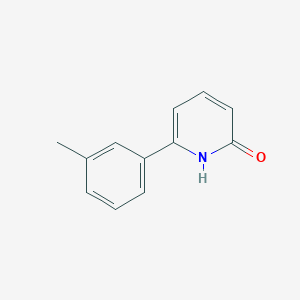

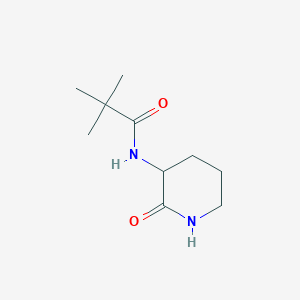

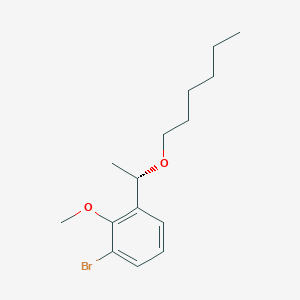

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)